molecular formula C9H5ClN2O B3280583 Quinoxaline-5-carbonyl chloride CAS No. 717871-86-8

Quinoxaline-5-carbonyl chloride

Cat. No.: B3280583
CAS No.: 717871-86-8
M. Wt: 192.60 g/mol
InChI Key: JFLVZLAMKBYZHW-UHFFFAOYSA-N
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Description

Quinoxaline-5-carbonyl chloride is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline itself is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science. The carbonyl chloride derivative is particularly significant due to its reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoxaline-5-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of quinoxaline-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions. The reaction typically proceeds as follows:

    Starting Material: Quinoxaline-5-carboxylic acid.

    Reagent: Thionyl chloride or oxalyl chloride.

    Conditions: Reflux in an inert solvent such as dichloromethane or chloroform.

    Product: this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-5-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form quinoxaline-5-carboxylic acid.

    Aminolysis: Reaction with amines to form amides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols under mild to moderate conditions.

    Hydrolysis: Water or aqueous base under ambient conditions.

    Aminolysis: Primary or secondary amines under reflux conditions.

Major Products:

    Nucleophilic Substitution: Formation of quinoxaline-5-carboxamides, esters, or thioesters.

    Hydrolysis: Formation of quinoxaline-5-carboxylic acid.

    Aminolysis: Formation of quinoxaline-5-carboxamides.

Scientific Research Applications

Quinoxaline-5-carbonyl chloride has a broad range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Investigated for its role in the synthesis of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of advanced materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of quinoxaline-5-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Quinoxaline-5-carbonyl chloride can be compared with other quinoxaline derivatives such as:

    Quinoxaline-2-carboxylic acid: Another important derivative with applications in pharmaceuticals.

    Quinoxaline-6-carboxylic acid: Known for its use in the synthesis of bioactive molecules.

    Quinoxaline-5-sulfonyl chloride: Similar in reactivity but used in different synthetic applications.

Uniqueness: this compound is unique due to its specific reactivity profile, making it a versatile intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other quinoxaline derivatives.

Properties

IUPAC Name

quinoxaline-5-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O/c10-9(13)6-2-1-3-7-8(6)12-5-4-11-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLVZLAMKBYZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50664777
Record name Quinoxaline-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717871-86-8
Record name Quinoxaline-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50664777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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